molecular formula C8H12IN3O2 B13630699 2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13630699
M. Wt: 309.10 g/mol
InChI Key: BQLNPQJHGYBLMG-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of an ethylamino group, an iodo-substituted pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach includes the iodination of a pyrazole derivative followed by the introduction of the ethylamino group and the propanoic acid moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The iodo group in the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ethylamino group and the iodo-substituted pyrazole ring may play crucial roles in binding to target molecules, influencing biological activity, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid
  • 2-(Methylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid
  • 2-(Ethylamino)-3-(4-chloro-1h-pyrazol-1-yl)propanoic acid

Uniqueness

2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of the ethylamino group and the iodo-substituted pyrazole ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H12IN3O2

Molecular Weight

309.10 g/mol

IUPAC Name

2-(ethylamino)-3-(4-iodopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C8H12IN3O2/c1-2-10-7(8(13)14)5-12-4-6(9)3-11-12/h3-4,7,10H,2,5H2,1H3,(H,13,14)

InChI Key

BQLNPQJHGYBLMG-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=C(C=N1)I)C(=O)O

Origin of Product

United States

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